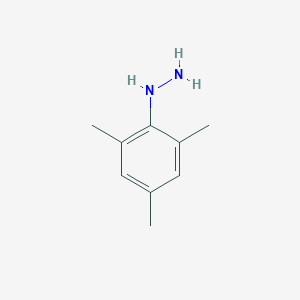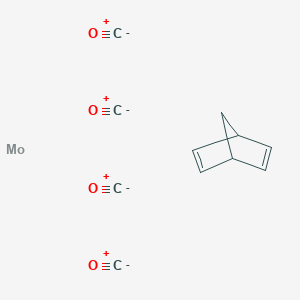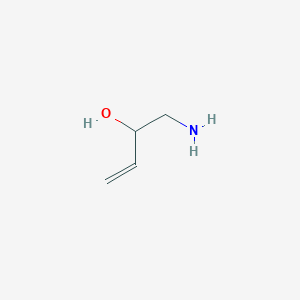
Disilver tungsten tetraoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Electrochemical Energy Storage and Conversion
Tungsten-based materials, including Silver tungsten oxide, have been studied for their potential in electrochemical energy storage and conversion . These materials have unique physicochemical properties that make them suitable for use in next-generation environmentally benign energy storage and conversion devices .
Photothermal Therapy
Silver tungsten oxide has been identified as a promising photothermal material . Its ability to absorb near-infrared (NIR) light and efficient light-to-heat conversion properties make it suitable for photothermal therapy, a cancer treatment method where target tissues are exposed to higher temperatures to destroy abnormal cells .
Water Evaporation
The heat generated from the light-to-heat conversion of Silver tungsten oxide can be applied to water evaporation . This could be particularly useful in areas where water scarcity is a major issue.
Photocatalysis
Silver tungsten oxide’s strong photoabsorption in a broad wavelength range of the NIR region makes it a potential candidate for photocatalysis . Photocatalysis is a process in which light energy is used to speed up a reaction, which has a wide range of applications, including water treatment and air purification .
Gas Sensors
Tungsten-oxide-based materials, including Silver tungsten oxide, have been studied for their potential use in gas sensors . Their unusual oxygen defect structure could potentially enhance their sensitivity to various gases .
Energy-Related Applications
The light-to-heat conversion properties of Silver tungsten oxide can also be applied to energy-related applications . For example, it could potentially be used in the development of new types of solar cells or other renewable energy technologies .
Safety and Hazards
The safety data sheet for Silver Tungstate on Magnesium Oxide, which may be related to Disilver tungsten tetraoxide, suggests avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves. If inhaled, it recommends removing the person to fresh air and keeping them comfortable for breathing .
Direcciones Futuras
Mecanismo De Acción
Target of Action
Disilver tungsten tetraoxide, also known as silver tungsten oxide, is a compound that primarily targets bacterial cells . It has been found to have potent antibacterial properties, making it a promising candidate for use in antibacterial applications .
Mode of Action
The mode of action of silver tungsten oxide involves the generation of reactive oxygen species (ROS) . These ROS can cause oxidative stress in bacterial cells, leading to cell damage and death . Additionally, silver ions released from the compound can bind to thiol groups in bacterial cells, disrupting crucial cellular processes .
Biochemical Pathways
The biochemical pathways affected by silver tungsten oxide are primarily those involved in the maintenance of redox balance , DNA integrity , protein function , and cellular signaling . Disruption of these pathways by the compound can lead to inflammation, cytotoxicity, and genotoxicity in bacterial cells .
Pharmacokinetics
It is known that nanoparticles, such as those of silver tungsten oxide, can have unique pharmacokinetic properties due to their small size and high surface area . These properties can impact the compound’s bioavailability and its interactions with biological systems .
Result of Action
The result of silver tungsten oxide’s action is the death of bacterial cells . By causing oxidative stress and disrupting crucial cellular processes, the compound effectively inhibits the growth and proliferation of bacteria .
Action Environment
The action of silver tungsten oxide can be influenced by various environmental factors. For instance, the compound’s antibacterial efficacy can be affected by the presence of other ions in the environment . Additionally, the compound’s stability can be influenced by factors such as pH and temperature .
Propiedades
IUPAC Name |
disilver;oxygen(2-);tungsten |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Ag.4O.W/q2*+1;4*-2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRJWFGXWLCOTI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[Ag+].[Ag+].[W] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ag2O4W-6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13465-93-5 |
Source


|
| Record name | Disilver tungsten tetraoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013465935 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disilver tungsten tetraoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.357 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


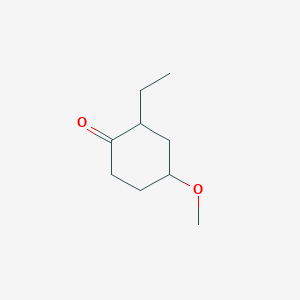
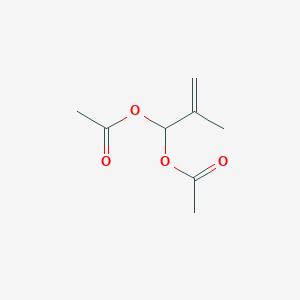
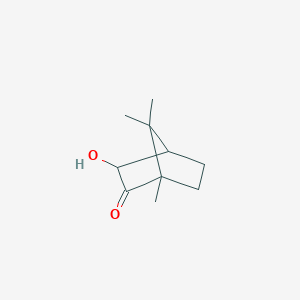
![2,3-Dimethyl-2,3-diazabicyclo[2.2.1]heptane](/img/structure/B77905.png)
![6-methoxy-3,3-dimethyl-12H-pyrano[2,3-c]acridin-7-one](/img/structure/B77906.png)
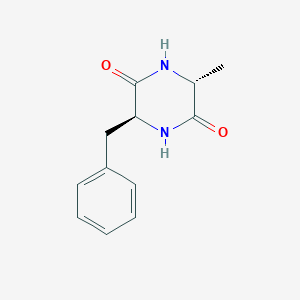


![2-(Chloromethyl)-6-methoxy-1h-benzo[d]imidazole](/img/structure/B77917.png)
